molecular formula C10H12ClN B2358305 (2R)-2-(3-chlorophenyl)pyrrolidine CAS No. 1217756-62-1

(2R)-2-(3-chlorophenyl)pyrrolidine

Cat. No.: B2358305
CAS No.: 1217756-62-1
M. Wt: 181.66
InChI Key: SRTPGDGQKPCDMC-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-(3-Chlorophenyl)pyrrolidine is a chiral pyrrolidine derivative featuring a 3-chlorophenyl substituent at the 2-position of the pyrrolidine ring. Its molecular formula is C₁₀H₁₂ClN, with a molecular weight of 181.66 g/mol (calculated based on structural analogs in ).

The stereochemistry at the 2-position (R-configuration) is critical for its biological interactions, as demonstrated in studies involving SARS-CoV-2 main protease inhibitors.

Properties

IUPAC Name

(2R)-2-(3-chlorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTPGDGQKPCDMC-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(3-chlorophenyl)pyrrolidine typically involves the reaction of a suitable pyrrolidine derivative with a 3-chlorophenyl halide under basic conditions. One common method includes the use of a Grignard reagent derived from 3-chlorophenyl bromide, which reacts with a protected pyrrolidine intermediate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(3-chlorophenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield dechlorinated products.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Dechlorinated pyrrolidine derivatives.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-2-(3-chlorophenyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.

    Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-2-(3-chlorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The activity and properties of (2R)-2-(3-chlorophenyl)pyrrolidine are influenced by the position of the chlorine atom on the phenyl ring and the presence of additional functional groups. Key analogs include:

Compound Name Substituents Molecular Weight (g/mol) Key Structural Differences
This compound 3-Cl phenyl, pyrrolidine 181.66 Baseline structure
(R)-2-(2-Chlorophenyl)pyrrolidine 2-Cl phenyl, pyrrolidine ~181.66 Chlorine at 2-position on phenyl
(R)-2-(2,3-Dichlorophenyl)pyrrolidine HCl 2,3-diCl phenyl, pyrrolidine 252.57 Two chlorine atoms on phenyl
(2R)-2-(3-Cl phenyl)-N-(4-Me-pyridin-3-yl)propenamide 3-Cl phenyl, propenamide, pyridinyl ~350 (estimated) Added propenamide and pyridine groups

Impact of Substituents :

  • Dichloro Substitution : (R)-2-(2,3-Dichlorophenyl)pyrrolidine has increased molecular weight and lipophilicity, which may affect solubility and membrane permeability.
  • Functional Groups : The addition of a propenamide group (e.g., 5RH3 in ) enhances hydrogen-bonding capacity, improving binding affinity to viral proteases.

Biological Activity

(2R)-2-(3-chlorophenyl)pyrrolidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Overview of Pyrrolidine Compounds

Pyrrolidine derivatives are known for their varied pharmacological activities, including anticancer, anti-inflammatory, and cholinesterase inhibition properties. The structural modifications in pyrrolidine compounds often enhance their biological efficacy and selectivity.

  • Cholinesterase Inhibition :
    • This compound acts as a moderate inhibitor of acetylcholinesterase (AChE) with an IC50 value of approximately 46.35 μM, indicating its potential use in treating conditions like Alzheimer's disease by enhancing cholinergic transmission .
  • Anticancer Activity :
    • Studies have demonstrated that pyrrolidine analogs exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from pyrrolidine have shown significant antiproliferative effects against breast (MCF-7) and colon (HCT116) cancer cells, with IC50 values ranging from 2.9 to 16 μM for certain derivatives .
  • Antibacterial Properties :
    • Recent research has identified pyrrolidine-2,3-dione derivatives as promising inhibitors of PBP3 in Pseudomonas aeruginosa, a key target for developing new antibacterial agents . These compounds have shown excellent target inhibition without apparent cytotoxicity.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

Substituent Effect on Activity
Chlorine at the 3-positionEnhances receptor binding and selectivity
Hydroxyl groupsRequired for target inhibition in antibacterial activity
Aromatic ringsInfluence lipophilicity and receptor interactions

Case Studies

  • Anticancer Studies :
    • A study reported that specific pyrrolidine derivatives significantly inhibited cell cycle progression and induced apoptosis in HL-60 leukemia cells. The binding affinity to caspase-3 was enhanced by these compounds, suggesting a mechanism for controlled cancer cell death .
  • Cholinergic Activity :
    • The cholinesterase inhibitory activity was assessed using human monocytic leukaemia THP-1 cells, demonstrating that the compound had minimal toxicity while effectively inhibiting AChE and butyrylcholinesterase (BChE) .
  • Antibacterial Research :
    • In a high-throughput screening campaign, pyrrolidine-2,3-dione derivatives were identified as potent inhibitors of PBP3, showcasing their potential against multidrug-resistant bacterial strains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.